molecular formula C8H8BrNO2 B8730555 (6-bromopyridin-2-yl)methyl acetate

(6-bromopyridin-2-yl)methyl acetate

Cat. No.: B8730555
M. Wt: 230.06 g/mol
InChI Key: GWQUDVZQAICSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromopyridin-2-yl)methyl acetate is an ester derivative of 6-bromo-2-pyridinylmethanol, featuring a bromine atom at the 6-position of the pyridine ring and a methyl acetate group (-OCOCH₃) attached via a methylene (-CH₂-) bridge at the 2-position. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), where the bromine atom facilitates further functionalization. The ester group offers reactivity for hydrolysis or transesterification, enabling downstream modifications .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(6-bromopyridin-2-yl)methyl acetate

InChI

InChI=1S/C8H8BrNO2/c1-6(11)12-5-7-3-2-4-8(9)10-7/h2-4H,5H2,1H3

InChI Key

GWQUDVZQAICSQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-bromopyridin-2-yl)methyl acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 2-methylpyridine to form 6-bromo-2-methylpyridine, which is then reacted with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(6-bromopyridin-2-yl)methyl acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol and acetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination and thiourea for thiolation. These reactions typically occur under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products Formed

    Substitution Reactions: Products include 6-aminopyridin-2-ylmethyl acetate and 6-thiopyridin-2-ylmethyl acetate.

    Oxidation and Reduction: Products vary based on the specific reaction but can include oxidized or reduced forms of the original compound.

    Ester Hydrolysis: The primary products are 6-bromopyridin-2-ylmethanol and acetic acid.

Scientific Research Applications

(6-bromopyridin-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (6-bromopyridin-2-yl)methyl acetate is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to fully understand its molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and discussion highlight key structural analogs, emphasizing differences in functional groups, physical properties, and applications.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical Properties/Applications References
(6-Bromopyridin-2-yl)methyl acetate C₈H₈BrNO₂ 230.06 Ester (-CH₂OCOCH₃) Intermediate in cross-coupling reactions
Ethyl 2-(6-bromopyridin-2-yl)acetate C₉H₁₀BrNO₂ 244.09 Acetic acid ethyl ester (-CH₂COOEt) Chemical intermediate; liquid (SDS data)
N-(6-Bromopyridin-2-yl)pivalamide C₁₀H₁₂BrN₂O 256.05 Amide (-CONHC(CH₃)₃) Solid (mp 90–91°C); synthetic intermediate
tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate C₁₁H₁₅BrN₂O₂ 297.16 Carbamate (-NHCOOC(CH₃)₃) Protecting group in peptide synthesis
2-(6-Bromopyridin-2-yl)ethanol C₇H₈BrNO 202.05 Alcohol (-CH₂CH₂OH) Precursor for esters/ethers; diastereoselective synthesis

Structural and Functional Analysis

Ester Derivatives
  • Ethyl 2-(6-bromopyridin-2-yl)acetate differs from the target compound in its ester linkage: it features an acetic acid ethyl ester (-CH₂COOEt) rather than a simple methyl ester (-CH₂OCOCH₃). This structural distinction impacts solubility and reactivity. For instance, the acetic acid backbone may enhance stability in polar solvents, whereas the methyl ester in the target compound offers faster hydrolysis kinetics .
  • tert-Butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride introduces a bulky tert-butyl group and a hydrochloride salt, significantly increasing molecular weight (308.6 g/mol) and likely improving crystallinity for purification .
Amide and Carbamate Derivatives
  • N-(6-Bromopyridin-2-yl)pivalamide exhibits a high melting point (90–91°C) due to strong hydrogen bonding in the amide group, contrasting with the liquid or low-melting-point esters. This property makes it suitable for solid-phase reactions .
  • tert-Butyl carbamate derivatives act as protective groups for amines, enabling selective reactions at the bromine site without interference from the nitrogen lone pair .
Alcohol Derivatives
  • 2-(6-Bromopyridin-2-yl)ethanol serves as a precursor for ester synthesis. Its alcohol group can be oxidized to carboxylic acids or acylated to form esters like the target compound. highlights its use in asymmetric catalysis, achieving 98% enantiomeric excess in diastereoselective syntheses .

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